

An In-depth Technical Guide to ATPyS: Solubility and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP, Gamma S

Cat. No.: B10795014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-O-(3-thiophosphate), commonly known as ATPyS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) widely utilized in biochemical and pharmacological research. Its resistance to cleavage by many ATPases and kinases makes it an invaluable tool for studying nucleotide-binding proteins, elucidating signal transduction pathways, and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the solubility and storage conditions critical for the effective use of ATPyS in a laboratory setting.

Core Properties and Handling

ATPyS is typically supplied as a tetralithium or sodium salt, appearing as a white to off-white crystalline solid.^{[1][2]} Due to its inherent instability in aqueous solutions, proper handling and storage are paramount to ensure its integrity and experimental reproducibility.^{[3][4][5]}

Solubility of ATPyS

The solubility of ATPyS is dependent on the solvent and the salt form of the compound. It is crucial to select an appropriate solvent to prepare stock solutions for experimental use. Quantitative solubility data is summarized in the table below.

Solvent	Salt Form	Solubility	Notes
Water	Tetralithium Salt	75 mg/mL (137.12 mM)[6]	Sonication may be required to aid dissolution.[6][7]
Tetralithium Salt		100 mg/mL (182.82 mM)[7]	
Tetralithium Salt	Soluble to 50 mM		Warming the tube at 37°C and using an ultrasonic bath can aid solubility.
DMSO	Tetralithium Salt	100 mg/mL (182.82 mM)[6]	Ultrasonic assistance is needed for dissolution.[6]
PBS (pH 7.2)	Lithium Salt	10 mg/mL	
In Vivo Formulations	Tetralithium Salt	≥ 2.5 mg/mL (4.57 mM)	In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]
≥ 2.5 mg/mL (4.57 mM)		In a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline). [4][6]	
≥ 2.5 mg/mL (4.57 mM)		In a mixture of 10% DMSO and 90% corn oil.[4][6]	

Storage and Stability

Proper storage is critical to prevent the degradation of ATPyS. The stability of the compound varies significantly between its solid and solution forms.

Form	Storage Temperature	Duration	Conditions
Solid	-20°C	≥ 4 years[8]	Sealed from moisture. [4][6] Shipped on wet or dry ice.[1][2][8][9]
-20°C	3 years	Powder form.[7]	
-20°C	6 months	After delivery.[1][2][9]	
Solution	-20°C or -80°C	Unstable, prepare fresh	It is strongly recommended to prepare solutions fresh for each experiment.[3][4][6]
-70°C	Up to 3 months	Aliquoted to avoid freeze-thaw cycles. Thawed aliquots should be used within one week.[10]	
-80°C	Up to 1 year	In solvent.[7]	

Key Stability Considerations:

- pH: The stability of ATPyS in solution is pH-dependent. It is crucial to maintain a pH value above 7.0 to prevent degradation.[1][2][5][9] Buffering the solution (e.g., with 50-100 mM Tris-HCl or HEPES at pH 7-10) is recommended.[1][2][9]
- Aqueous Instability: ATPyS solutions are unstable and should ideally be prepared fresh before use.[3][4][6] If storage is necessary, aliquoting and storing at -70°C or -80°C can preserve the compound for a limited time.[7][10]
- Freeze-Thaw Cycles: Repeated freezing and thawing of ATPyS solutions should be avoided as it can lead to degradation.[5]

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

This protocol is a general guideline for preparing a high-concentration aqueous stock solution of ATPyS tetralithium salt.

Materials:

- ATPyS tetralithium salt (e.g., molecular weight 546.98 g/mol)
- Ultrapure water
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes

Procedure:

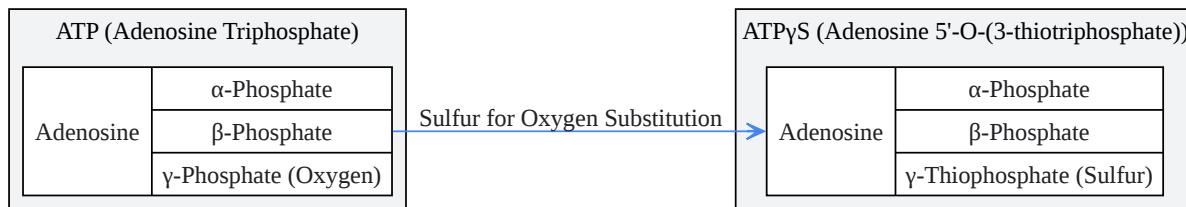
- Weighing: Accurately weigh the desired amount of ATPyS powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 54.7 mg of ATPyS tetralithium salt.
- Dissolution: Add the appropriate volume of ultrapure water to the powder. For the example above, add 1 mL of water.
- Mixing: Vortex the solution thoroughly.
- Sonication: If the powder does not dissolve completely, place the tube in an ultrasonic bath until the solution is clear.[6][7]
- pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust to a range of 7.0-8.0 using a suitable buffer (e.g., Tris or HEPES) if necessary to enhance stability.[1][2][5][9]
- Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -70°C or -80°C for up to 3 months.[10]

Assessment of ATPyS Hydrolysis

This protocol provides a general method to assess the enzymatic hydrolysis of ATPyS, often used to confirm its non-hydrolyzable nature in a specific experimental system.

Materials:

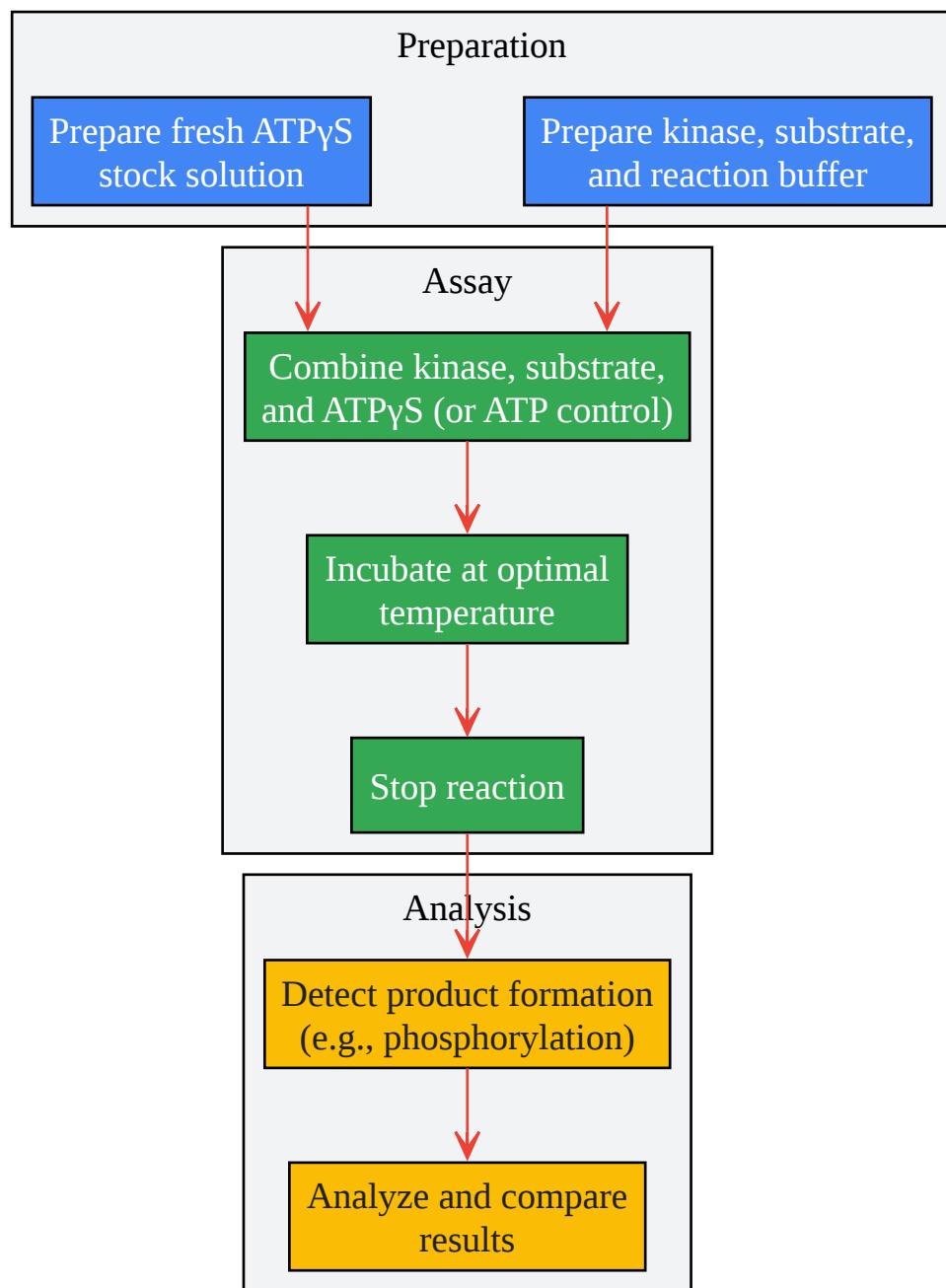
- Enzyme of interest (e.g., a kinase or ATPase)
- ATPyS stock solution
- Reaction buffer appropriate for the enzyme
- Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
- Developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)
- Radioactively labeled [³⁵S]ATPyS (if a sensitive quantitative assay is required)
- Phosphorimager or scintillation counter


Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme of interest, and any other necessary co-factors.
- Initiation: Start the reaction by adding ATPyS (or [³⁵S]ATPyS) to a final concentration relevant to your experiment. As a control, set up a parallel reaction with ATP.
- Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
- Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M formic acid).
- TLC Analysis: Spot a small volume (1-2 µL) of the quenched reaction mixture onto a PEI-cellulose TLC plate.

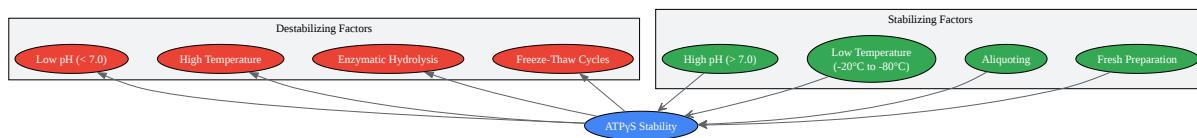
- Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front nears the top of the plate.
- Detection:
 - For non-radioactive ATPyS, visualize the spots under UV light. The presence of a new spot corresponding to ADP or thiophosphate would indicate hydrolysis.
 - For [³⁵S]ATPyS, expose the dried TLC plate to a phosphor screen and analyze using a phosphorimager to quantify the amount of hydrolyzed product.[11]

Visualizations


ATP vs. ATPyS Chemical Structure

[Click to download full resolution via product page](#)

Caption: Structural relationship between ATP and ATPyS.


Experimental Workflow for Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: A typical workflow for a kinase inhibition assay using ATPγS.

Factors Affecting ATPγS Stability

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of ATPyS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jenabioscience.com [jenabioscience.com]
- 2. ATPyS, γ -Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ATPyS tetrolithium salt | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-Iodo-ATPyS, γ -Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]
- 10. ATPyS 100mM, pH 7.4 easy-to-use | Hypermol [hypermol.com]

- 11. Adenosine 5'-O-(3-thio)triphosphate (ATPyS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ATPyS: Solubility and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795014#atp-s-solubility-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com